Home > Products > Screening Compounds P53337 > 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one - 1239747-91-1

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Catalog Number: EVT-1707232
CAS Number: 1239747-91-1
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyridopyrimidines are a class of heterocyclic compounds consisting of a pyrimidine ring fused to a pyridine ring. They have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties [ [, , , , , , , , , , , , , , , , , , , , , ] ]. Specifically, cyclopenta[d]pyrimidin-4-ones, with a five-membered cyclopentane ring fused to the pyrimidine moiety, have emerged as promising scaffolds for drug discovery. The presence of the cyclopentane ring can introduce conformational constraints, potentially leading to increased selectivity and potency.

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and N-protected derivatives

Compound Description: (R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine and its N-protected derivatives are key intermediates in the synthesis of Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)propan-1-one]. []

Relevance: These compounds share the core cyclopenta[d]pyrimidin-4-one scaffold with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. The key difference lies in the substituent at the 2-position: a pyridin-3-yl group in the target compound and a piperazine moiety in these intermediates. []

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (ICL-SIRT078)

Compound Description: ICL-SIRT078 is a potent and selective SIRT2 inhibitor. It exhibits a Ki value of 0.62 ± 0.15 μM and over 50-fold selectivity against SIRT1, 3, and 5. Treatment of MCF-7 breast cancer cells with ICL-SIRT078 results in hyperacetylation of α-tubulin, a known SIRT2 biomarker, at doses comparable to its biochemical IC50 data. Additionally, it suppresses MCF-7 proliferation at higher concentrations. []

Relevance: ICL-SIRT078 belongs to the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one class of SIRT2 inhibitors. Although structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, both compounds share the pyrimidin-4(3H)-one core structure. This shared motif highlights the importance of this structural feature for SIRT2 inhibition. []

3-Phenyl-2-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one

Compound Description: This compound was synthesized through a base-catalyzed reaction of ethyl 2-(phenyliminomethyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate with pyrrolidine. Its structure features a planar fused thienopyrimidinone ring system. []

Relevance: This compound shares the cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one core structure with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. While the target compound has a pyridin-3-yl substituent at the 2-position and a cyclopentane ring fused to the d side of the pyrimidine ring, this compound has a phenyl and a pyrrolidine group at the 2- and 3-positions, respectively, and a cyclopentane ring fused to the b side of the pyrimidine ring. []

8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives

Compound Description: These derivatives are potent, cell-permeable inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. They bind to Fe(II) in the enzyme's active site and exhibit selectivity over KDM2, KDM3, and KDM6 subfamilies. []

Relevance: These compounds are based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which shares the pyrimidin-4(3H)-one core with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one. Both series highlight the significance of this core structure for interacting with various enzymatic targets. []

2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives

Compound Description: These derivatives were synthesized via acid-catalyzed condensation of 2-cyano, 3-cyano, and 4-cyano-pyridines with different 2-amino-3-carbethoxythiophenes. Some of these compounds, including IIa, IIb, IId, IIe, and IIm, demonstrated antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. []

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor currently in preclinical development for Alzheimer's disease. It selectively inhibits human (IC50 = 55 nM) and murine (IC50 = 100 nM) PDE9 activity in vitro. []

Relevance: BAY 73-6691 belongs to the pyrazolo[3,4-d]pyrimidine-4-one class of PDE9 inhibitors. While structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, both compounds contain the pyrimidine-4-one core. This common feature suggests its potential importance for interacting with PDE9. []

5-[2-Ethoxy-5-(4-ethyl-piperazine-1-sulfonyl)-pyridin-3-yl]-3-ethyl-2-(2-methoxy-ethyl)-2,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one (UK-369,003)

Compound Description: UK-369,003 is a phosphodiesterase-5 inhibitor under clinical development at Pfizer. It's primarily metabolized by cytochrome P450 3A4 and is a substrate for the efflux transporter P-glycoprotein. UK-369,003 exhibits nonlinear pharmacokinetics at doses of 100 mg and greater. []

Relevance: UK-369,003 contains a pyrazolo[4,3-d]pyrimidin-7-one core, similar to the pyrazolo[3,4-d]pyrimidine-4-one found in BAY 73-6691. Although structurally different from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, these compounds share a pyrimidine-one core, indicating this structure's potential significance in interacting with PDEs. []

2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (AZD1775)

Compound Description: AZD1775 is a potent WEE1 (mitotic inhibitor kinase) inhibitor. []

Relevance: While structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, AZD1775 contains a pyrazolo[3,4-d]pyrimidin-3(2H)-one core, similar to the pyrazolo[3,4-d]pyrimidine-4-one found in BAY 73-6691. Both compounds share a pyrimidine-one core, suggesting its potential significance in interacting with various enzymatic targets. []

3-(4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid

Compound Description: This compound has been identified as an inhibitor of Pseudomonas aeruginosa Exotoxin-S ADP-ribosyltransferase activity with micromolar potency. []

Relevance: This compound shares a thieno[2,3-d]pyrimidin-4-one core structure with 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which further demonstrates the versatility of this core structure for generating compounds with diverse biological activities. Although structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, both compounds contain the pyrimidine-4-one core. []

3-[(Pyridin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-ones and analogue tetrazole derivatives

Compound Description: These compounds were synthesized via catalytic condensation of 4-hydroxy-3-acetylcoumarine with 2-aminopyridines. The resulting compounds were further cyclized with sodium azide to yield the corresponding tetrazole derivatives. These derivatives exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []

Relevance: While these compounds are structurally distinct from 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, they share a common feature: the presence of a pyridin-2-yl substituent. []

Pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives

Compound Description: These derivatives were synthesized and evaluated for their vasodilator activity. Some pyrazolo[1,5-a][1,3,5]triazine derivatives showed a pronounced dose-dependent vasodilator effect, but the oxazolo[4,5-d]pyrimidine derivatives exhibited low or no vasodilator activity. []

Relevance: These compounds highlight the structural diversity of pyrimidine-based heterocycles and their potential for various biological activities. While they are not directly structurally related to 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, they belong to a broader category of pyrimidine-containing heterocycles. []

Pyridopyrimidinone derivatives

Compound Description: This class of compounds was synthesized and evaluated for in vitro anticancer activity. One compound, compound 6, showed promising activity against three human cancer cell lines (HepG2, PC-3, and HCT-116) with an IC50 of 0.5 μM, comparable to the standard doxorubicin (IC50: 0.6 μM). Compound 6 also displayed promising kinase inhibitory activity against BRAF V600E, EGFR, and PDGFRβ at 100 μM. []

Relevance: These compounds, specifically compound 6, share the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold with 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one, differing in the substituent at the 2-position and the presence of a phenyl group at the 5-position. This similarity highlights the importance of the pyridopyrimidinone core structure for both anticancer and kinase inhibitory activities. []

Overview

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound characterized by a fused pyridine and cyclopentapyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties. It serves as a valuable building block for synthesizing more complex heterocyclic compounds and is investigated for its role in inhibiting specific enzymes involved in various biological pathways.

Source

The compound can be synthesized from commercially available pyridine derivatives through various synthetic routes. Its structural uniqueness makes it a subject of interest in both academic research and industrial applications.

Classification

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is classified as a heterocyclic organic compound. Its classification is based on the presence of multiple rings that include nitrogen atoms, which contribute to its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of pyridine derivatives with cyclopentapyrimidine precursors. A common method includes the reaction of 3-aminopyridine with cyclopentanone derivatives under acidic or basic conditions. This process often requires heating the mixture in solvents such as ethanol or acetonitrile, with potassium carbonate as a base to facilitate cyclization .

Technical Details

  1. Condensation Reaction: The initial step involves the condensation of 3-aminopyridine with a suitable cyclopentanone derivative.
  2. Cyclization: The reaction mixture is subjected to heating to promote cyclization.
  3. Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high yield.
Molecular Structure Analysis

Structure

The molecular structure of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one features:

  • A pyridine ring attached to a cyclopentapyrimidine core.
  • The presence of nitrogen atoms contributes to its heterocyclic nature.

Data

The molecular formula for this compound is C12H10N4OC_{12}H_{10}N_4O, with a molecular weight of approximately 226.24 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions may occur at the pyridine ring.

Technical Details

Common reagents and conditions include:

  • Oxidation Agents: Hydrogen peroxide or potassium permanganate under mild conditions.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
  • Substitution Conditions: Use of halogenated derivatives as intermediates in nucleophilic substitutions.
Mechanism of Action

Process

The mechanism of action for 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one primarily involves its interaction with specific biological targets:

  1. Target Enzymes: It has been reported to inhibit cyclin-dependent kinase 2 (CDK2), impacting cell cycle progression.
  2. Biochemical Pathways: By inhibiting CDK2/cyclin A2 activity, the compound can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HCT-116.

Data

Studies show that this compound significantly reduces collagen expression in immortalized rat hepatic stellate cells (HSC-T6), suggesting its role in modulating fibrotic processes.

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a white solid with a melting point ranging from 120°C to 162°C depending on purity and synthesis methods.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like ethanol and acetonitrile.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant analytical techniques such as NMR and mass spectrometry confirm the purity and structural integrity of synthesized compounds.

Applications

Scientific Uses

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one finds applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an anti-fibrotic agent and for treating various cancers.
  2. Biochemical Research: Used to study enzyme inhibition mechanisms and cellular processes related to the cell cycle.
  3. Synthesis of Complex Molecules: Serves as a precursor for developing more complex heterocyclic compounds with potential therapeutic effects.

Properties

CAS Number

1239747-91-1

Product Name

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

IUPAC Name

2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16)

InChI Key

NKDKRVBYBUMYGT-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.